N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride
Description
This compound is a structurally intricate molecule featuring:
- Boron-containing heterocycle: A fluorinated, thiophene-integrated tricyclic borate system, which may confer unique electronic or photophysical properties.
- Acetamide backbone: Linked to a phenoxy group, a common scaffold in pharmaceuticals and agrochemicals .
- Fluoride counterion: Likely stabilizing the cationic boron center, enhancing solubility or crystallinity .
Its complexity implies specialized roles in catalysis, materials science, or targeted drug delivery. Structural determination via X-ray crystallography (e.g., using SHELX programs ) or spectroscopic methods (e.g., NMR/UV, as in ) would be critical for characterization.
Properties
IUPAC Name |
N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BFN6O2S.FH/c28-27-33-20(8-9-21(33)17-22-10-13-24(34(22)27)25-3-1-16-37-25)7-4-19-5-11-23(12-6-19)36-18-26(35)30-14-2-15-31-32-29;/h1,3-13,16-17H,2,14-15,18H2;1H/b7-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAURSRDUGCJIN-KQGICBIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BF2N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride is a complex organic molecule with potential biological activity. This article aims to detail its biological properties based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The structure of this compound includes multiple functional groups that may contribute to its biological activity. The presence of an azide group, a thiophene ring, and a boron-containing moiety suggests possible interactions with biological macromolecules.
Structural Features
| Feature | Description |
|---|---|
| Azide Group | Potential for bioorthogonal reactions |
| Thiophene Ring | Known for electron-rich properties |
| Boron Tricyclo Structure | May influence binding affinity in biological systems |
Antimicrobial Properties
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiazolopyrimidines have shown a wide spectrum of biological activities, including antimicrobial effects . The specific compound may share this characteristic due to its structural analogies.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of thiazolopyrimidines against several bacterial strains. Results indicated that modifications in the molecular structure significantly enhanced antibacterial properties, suggesting that similar modifications in our compound could yield potent antimicrobial agents .
Anticancer Activity
The compound's potential as an anticancer agent can be inferred from its structural components. Boron-containing compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Research Findings on Anticancer Activity
A combinatorial library study indicated that derivatives of boron-containing compounds exhibited promising antineoplastic activity. These findings highlight the potential of our compound to act against cancer cells through similar pathways .
The proposed mechanism for the biological activity of this compound may involve:
- Binding to DNA or RNA : The azide group may facilitate interactions with nucleic acids.
- Inhibition of Enzymatic Activity : The thiophene ring could interact with enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The phenoxyacetamide moiety might affect cell membrane integrity.
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Table 2: Spectroscopic Data Trends
Pharmacological and Industrial Relevance
- Benzothiazole acetamides () show promise in antimicrobial and anticancer research due to their planar, lipophilic structures .
- The azidopropyl group in the target compound could enable targeted drug delivery via Huisgen cycloaddition with alkyne-functionalized biomolecules .
- Boron-containing compounds are emerging in neutron capture therapy (NCT) and optoelectronics, though the tricyclic boron system here may face challenges in bioavailability due to its size .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
